1-[(3-Bromo-5-nitrophenyl)methyl]piperidine
Description
Properties
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-6-10(7-12(8-11)15(16)17)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINFPEHDDUJFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine typically involves the following steps:
Nitration: The starting material, 3-bromotoluene, undergoes nitration to form 3-bromo-5-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to introduce the bromine atom at the desired position.
Piperidine Substitution: The final step involves the substitution of the bromine atom with a piperidine ring to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperidine ring can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Piperidines: Various substituted piperidines can be formed depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
1-[(3-Bromo-5-nitrophenyl)methyl]piperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring can also interact with receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Key Observations :
- Substituent Position : The position of bromo and nitro groups significantly affects reactivity. For example, 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine (meta-bromo vs. para-nitro) shows distinct steric effects compared to the target compound .
- Ring Size : Pyrrolidine derivatives (e.g., 1-(5-Bromo-2-nitrophenyl)pyrrolidine) exhibit lower basicity due to reduced ring strain and nitrogen lone pair availability .
- Functional Groups : Sulfonyl-containing analogues (e.g., 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine) demonstrate higher polarity, influencing solubility and receptor interactions .
Key Findings :
Key Insights :
- Receptor Selectivity: Nitrophenyl-piperidine derivatives exhibit affinity for σ-receptors and AMPA receptors, with Ki values in the nanomolar range .
- Basicity : N-Substituents (e.g., trifluoroacetyl in 1-(trifluoroacetyl)piperidine) significantly alter basicity, impacting pharmacokinetics .
Biological Activity
1-[(3-Bromo-5-nitrophenyl)methyl]piperidine is a piperidine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromine atom and a nitro group on the phenyl ring. The presence of these functional groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and nitro groups enhance binding affinity and specificity, allowing the compound to modulate the activity of these targets effectively. Specific mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Receptor Interaction : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Pseudomonas aeruginosa | 0.40 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HeLa (Cervical) | 9.8 |
The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.
Study on Antimicrobial Efficacy
In a study published in ACS Omega, derivatives of piperidine, including this compound, were evaluated for their antimicrobial efficacy. The results indicated that this compound demonstrated superior activity against Gram-positive bacteria compared to other tested derivatives, highlighting its potential as a lead compound in antibiotic development .
Anticancer Research
Another study focused on the anticancer properties of various piperidine derivatives, including our compound of interest. The study found that it effectively inhibited cell proliferation in multiple cancer types through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Basic Questions
Q. What are the key synthetic routes for 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. Bromination and nitration steps require careful control of electrophilic substitution conditions (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination). Piperidine coupling via alkylation (e.g., using bromomethyl intermediates) may employ catalysts like nickel complexes, as demonstrated in reductive coupling of brominated pyridines . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (0–25°C to minimize side reactions), and stoichiometry of the alkylating agent. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies piperidine ring conformation (axial vs. equatorial) and substituent positions on the phenyl ring. Coupling constants (e.g., J = 2–3 Hz for meta-substituted nitro groups) help confirm substitution patterns.
- X-ray Crystallography : Resolves steric effects of the bromo-nitro-phenyl-piperidine structure, as seen in analogous piperidine derivatives .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 325.05) and fragmentation patterns.
- IR Spectroscopy : Detects nitro group stretching (~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
Q. How do the bromo and nitro substituents influence the compound’s stability under varying storage conditions?
- Methodological Answer : The electron-withdrawing nitro group increases susceptibility to hydrolysis under acidic/basic conditions, while the bromo substituent may promote photodegradation. Stability studies should include:
- Accelerated Degradation Tests : Expose samples to UV light (λ = 254 nm) and monitor decomposition via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C, based on similar brominated piperidines ).
- Storage Recommendations : Use amber vials at –20°C in inert atmospheres (argon) to mitigate oxidative and photolytic degradation.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., nitro-adjacent positions) prone to NAS.
- Transition State Analysis : Model steric effects of the piperidine group on reaction barriers using software like Gaussian or ORCA. Compare with crystallographic data from analogous compounds to validate predictions .
- Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics.
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Reanalyze disputed samples via HPLC-MS to rule out impurities (>95% purity required).
- Dose-Response Reproducibility : Conduct assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive controls (e.g., known kinase inhibitors for enzyme studies).
- Meta-Analysis : Use statistical tools (e.g., Forest plots) to assess variability in IC₅₀ values across studies, accounting for differences in cell lines or assay protocols .
Q. How does steric hindrance from the piperidine moiety affect interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Compare binding poses of the compound with/without the piperidine group in target proteins (e.g., serotonin receptors). Use PyMOL or AutoDock to visualize steric clashes.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with smaller substituents (e.g., pyrrolidine) and compare binding affinities via SPR or ITC .
- Conformational Analysis : NMR NOESY experiments or X-ray data reveal preferred piperidine ring conformations (e.g., chair vs. boat) that influence target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
